5-Bromo-2-methoxy-4-nitroaniline
Overview
Description
5-Bromo-2-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-nitroaniline typically involves a multi-step process starting from benzene. The general steps are as follows:
Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and concentrated nitric acid.
Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 5-bromo-2-nitrobenzene.
Methoxylation: The brominated nitrobenzene undergoes methoxylation using sodium methoxide in methanol to introduce the methoxy group, resulting in 5-bromo-2-methoxy-4-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride in hydrochloric acid, hydrogen with palladium catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-Bromo-2-methoxy-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Bromo-2-methoxy-4-nitrobenzaldehyde.
Scientific Research Applications
5-Bromo-2-methoxy-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Analytical Chemistry: It is used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-nitroaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.
5-Methoxy-2-nitroaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-methoxyaniline: Similar structure but lacks the nitro group.
Uniqueness
5-Bromo-2-methoxy-4-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts specific reactivity and properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRQBNRTVKAMBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30829140 | |
Record name | 5-Bromo-2-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30829140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88301-42-2 | |
Record name | 5-Bromo-2-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30829140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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